molecular formula C8H17NO2 B6147780 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine CAS No. 274686-23-6

1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B6147780
CAS No.: 274686-23-6
M. Wt: 159.2
InChI Key:
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Description

1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine is an organic compound that features a dioxolane ring substituted with a tert-butyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine typically involves the reaction of tert-butyl-substituted dioxolane with a suitable amine precursor. One common method involves the use of 2-tert-butyl-1,3-dioxolane-2-carboxaldehyde, which undergoes reductive amination with an amine source under mild conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-tert-butyl-1,3-dioxolan-2-yl)methanamine is unique due to the presence of both the tert-butyl group and the amine group, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

274686-23-6

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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